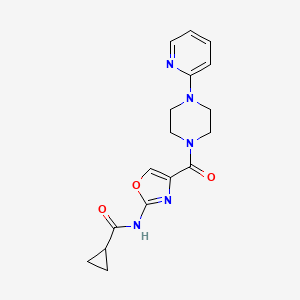![molecular formula C18H16N2O3 B2815548 4-[(3-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1030089-93-0](/img/structure/B2815548.png)
4-[(3-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(3-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the formula C9H7N. Quinoline is a colorless hygroscopic liquid with a strong odor . Aromatic compounds like quinolines are often used in the synthesis of pharmaceuticals and other complex organic compounds .
Molecular Structure Analysis
The molecular structure of “4-[(3-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid” would be characterized by the presence of a quinoline core, an amino group attached to a methoxyphenyl group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position .Chemical Reactions Analysis
Again, while specific reactions involving “4-[(3-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid” are not available, quinoline and its derivatives are known to participate in a variety of chemical reactions. For example, they can undergo electrophilic substitution reactions similar to other aromatic compounds .Applications De Recherche Scientifique
Chlorogenic Acid: A Pharmacological Overview
Chlorogenic acid, a phenolic compound, demonstrates a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and more. Such a broad spectrum of activities highlights the potential of phenolic acids, related to carboxylic acids, in various therapeutic and scientific research applications (Naveed et al., 2018).
Metabolism of 8-Aminoquinoline Antimalarial Agents
The metabolism of 8-aminoquinoline compounds, which are related to quinoline derivatives, has been extensively studied due to their antimalarial properties and potential toxic effects related to erythrocyte damage in specific human subjects. This research area reflects the importance of understanding the metabolic pathways and interactions of quinoline-based drugs within biological systems (Strother et al., 1981).
Advanced Oxidation Processes for Drug Degradation
A review on the advanced oxidation processes (AOPs) for the degradation of acetaminophen highlights the significance of chemical transformations and degradation pathways of pharmaceutical compounds, which might relate to the environmental fate or synthetic applications of carboxylic acid derivatives like the compound (Qutob et al., 2022).
Nutritional Aspects of Breast Cancer Research
The involvement of food-derived heterocyclic amines, including quinoline derivatives, in mammary gland cancer provides insights into the etiological roles of these compounds in cancer, highlighting the complex interactions between dietary factors and cancer risk (Snyderwine, 1994).
Mécanisme D'action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition or activation of the target, which can lead to a variety of downstream effects.
Biochemical Pathways
For instance, indole derivatives have been reported to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Orientations Futures
The future directions for research on “4-[(3-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid” and similar compounds would likely involve further exploration of their potential uses in pharmaceuticals and other areas. For example, new synthetic methods could be developed, or the compound could be tested for new biological activities .
Propriétés
IUPAC Name |
4-(3-methoxyanilino)-6-methylquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-6-7-15-14(8-11)16(10-17(20-15)18(21)22)19-12-4-3-5-13(9-12)23-2/h3-10H,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCURGPIICIOWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC=C3)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

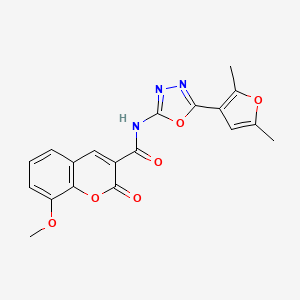
![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2815467.png)
![1-(benzo[d]thiazol-2-yl)-N-(3-methoxypropyl)azetidine-3-carboxamide](/img/structure/B2815468.png)

![N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2815472.png)
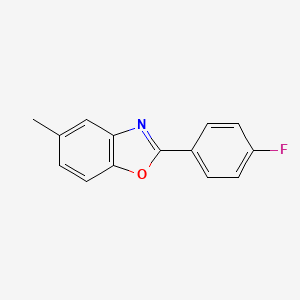
![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2815476.png)
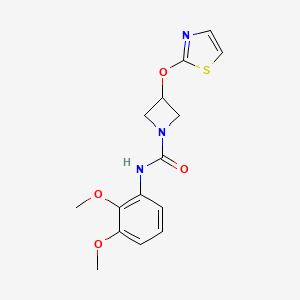
![Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2815478.png)
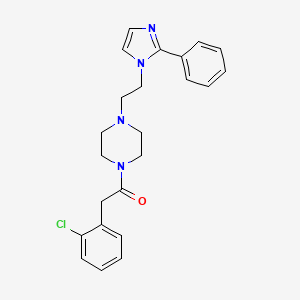
![4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine](/img/structure/B2815481.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2815484.png)
![N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide](/img/structure/B2815485.png)
